molecular formula C11H12O3 B2442689 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 103988-32-5

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B2442689
CAS No.: 103988-32-5
M. Wt: 192.214
InChI Key: BXPPKRXIAURYRK-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 103988-32-5) is a high-purity organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It serves as a versatile benzofuran scaffold for researchers developing novel bioactive molecules. Benzofuran derivatives are extensively investigated in medicinal chemistry due to their wide range of biological activities . This compound is particularly valuable in oncology research, where benzofuran-based structures have demonstrated significant potential as anticancer agents. Studies highlight their role in inhibiting key targets like the epidermal growth factor receptor (EGFR) and in inducing apoptosis in various human cancer cell lines, including non-small-cell lung cancer (NSCLC) . Furthermore, structurally similar benzofuran carboxylic acid derivatives have shown promising antimicrobial properties, specifically against Gram-positive bacteria and Candida strains, making this compound a relevant precursor in the search for new anti-infectives . As a building block, this chemical offers researchers the opportunity to explore structure-activity relationships (SAR) and develop new therapeutic candidates. It is supplied for research use only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-7(2)14-10-4-3-8(11(12)13)5-9(6)10/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPPKRXIAURYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=C1C=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can be achieved through various synthetic routes. Another approach is the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis (MWI) has been reported to enhance the efficiency of the reaction, resulting in higher yields and shorter reaction times . Additionally, the use of environmentally benign reagents and catalysts is preferred to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve the use of halogens, acids, or bases as reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, ketones, or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the stereoisomeric form of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,3-dimethylbenzofuran: Lacks the dihydro structure and carboxylic acid group.

    2,3-dihydrobenzofuran: Lacks the methyl groups and carboxylic acid group.

    5-carboxybenzofuran: Lacks the methyl groups and dihydro structure.

Uniqueness

2,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is unique due to its specific combination of functional groups and stereoisomeric forms. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS Number: 103988-32-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12O3
  • Molecular Weight : 192.21 g/mol
  • Structure : The compound features a benzofuran ring system with carboxylic acid functionality, which is significant for its biological interactions.

Pharmacological Effects

Research has indicated that this compound exhibits various pharmacological properties:

  • Antinociceptive Activity : This compound has been studied for its effects on pain relief. In rodent models, it demonstrated significant antinociceptive effects, suggesting potential applications in pain management therapies .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models. Its mechanism appears to involve the modulation of inflammatory mediators, although specific pathways remain to be fully elucidated .
  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. It has been associated with the inhibition of germ and cancer cell respiration, indicating potential as an anticancer agent .
  • Neuroprotective Effects : In models of neuropathic pain, derivatives of benzofuran compounds have been shown to interact with cannabinoid receptors (CB2), which may provide insights into neuroprotection and pain relief .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Receptor Interaction : The compound can bind to cannabinoid receptors, particularly CB2, exerting analgesic effects without significant psychoactive properties associated with CB1 receptor activation .
  • Enzyme Inhibition : The carboxylic acid group may facilitate interactions with enzymes involved in inflammatory pathways, potentially leading to reduced production of pro-inflammatory cytokines.

Case Studies and Research Findings

StudyFindings
Study on Antinociceptive EffectsDemonstrated significant reduction in pain response in rodent models without affecting motor functions .
Anti-inflammatory ResearchShowed decreased levels of inflammatory markers in treated animals compared to controls .
Antitumor Activity AssessmentInhibited growth of specific cancer cell lines in vitro; further studies needed for in vivo validation .

Q & A

Q. What are the common synthetic routes for 2,3-Dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid?

The synthesis typically involves cyclization and functionalization of benzofuran precursors. For example:

  • Cyclization : Use n-BuLi in THF at −78 °C to deprotonate intermediates, followed by electrophilic quenching (e.g., aldehydes or brominated reagents) to form the dihydrobenzofuran core .
  • Carboxylic Acid Introduction : Hydrolysis of ester precursors (e.g., methyl esters) under reflux with HBr/H₂O or LiAlH₄ reduction, followed by oxidation steps .
  • Purification : Column chromatography (silica gel) or recrystallization from CHCl₃/acetone mixtures is recommended for isolating pure crystals .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

Key methods include:

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methyl groups at C2/C3 and carboxylic acid at C5). For example, methyl protons appear as singlets near δ 1.2–1.5 ppm, while aromatic protons resonate between δ 6.5–7.5 ppm .
  • HRESIMS : Confirm molecular weight (e.g., calculated for C11H12O3C_{11}H_{12}O_3: 192.08) and isotopic patterns .
  • IR Spectroscopy : Identify carbonyl stretches (1680–1700 cm1^{-1}) and hydroxyl groups (broad peaks ~3000 cm1^{-1}) .

Q. What are the key physicochemical properties of this compound?

  • Molecular Weight : 192.08 g/mol (calculated for C11H12O3C_{11}H_{12}O_3) .
  • Melting Point : Analogous dihydrobenzofuran derivatives (e.g., 5-acetyl analogs) melt between 149–150 °C .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly soluble in water .

Advanced Research Questions

Q. How to address low yields in the cyclization step during synthesis?

  • Optimize Reaction Conditions : Use low-temperature (−78 °C) lithiation with n-BuLi to minimize side reactions. Increase electrophile stoichiometry (e.g., 1.2–1.5 equivalents) .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) or chiral ligands (e.g., BINAP) for asymmetric cyclization .
  • Byproduct Analysis : Employ LC-MS to identify intermediates and adjust quenching protocols (e.g., slow addition of aldehydes) .

Q. How to resolve discrepancies in NMR data when synthesizing derivatives?

  • Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃; carboxylic acid protons may exchange in DMSO, broadening signals .
  • Dynamic Effects : For diastereomers, use NOESY to confirm spatial arrangements (e.g., methyl group orientations) .
  • Reference Standards : Cross-check with structurally validated analogs (e.g., Quadricinctafuran A/B) .

Q. What are the strategies for modifying the dihydrobenzofuran core to enhance bioactivity?

  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., sulfonyl or halogen) at C5/C7 to modulate electronic properties .
  • Chiral Centers : Synthesize enantiopure derivatives (e.g., (2R)-configured analogs) using chiral auxiliaries or asymmetric catalysis .
  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl or ethyl esters) to improve membrane permeability .

Q. How to isolate and characterize minor impurities in the compound?

  • HPLC-PDA/MS : Use reversed-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate impurities. Monitor UV absorption at 254 nm .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., unreacted intermediates) to identify overlapping signals .
  • Theoretical Modeling : Compare experimental 13C^{13}C NMR shifts with DFT-calculated values to assign ambiguous peaks .

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